molecular formula C10H12BrNO3S B15236991 Methyl 5-bromo-2-morpholinothiophene-3-carboxylate

Methyl 5-bromo-2-morpholinothiophene-3-carboxylate

Cat. No.: B15236991
M. Wt: 306.18 g/mol
InChI Key: SDEHUYOOTXOSMC-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-morpholinothiophene-3-carboxylate is a chemical compound with the molecular formula C10H12BrNO3S It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a bromine atom, a morpholine ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-morpholinothiophene-3-carboxylate typically involves the bromination of a thiophene derivative followed by the introduction of a morpholine ring and esterification. One common method involves the reaction of 5-bromothiophene-2-carboxylic acid with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the morpholinothiophene intermediate. This intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-morpholinothiophene-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, facilitate ester hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Methyl 5-bromo-2-morpholinothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-morpholinothiophene-3-carboxylate and its derivatives involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-methoxypyridine-3-carboxylate: Another brominated heterocyclic compound with similar structural features.

    Thiophene-2-carboxylate derivatives: Compounds with variations in the substituents on the thiophene ring.

Uniqueness

Methyl 5-bromo-2-morpholinothiophene-3-carboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.

Properties

Molecular Formula

C10H12BrNO3S

Molecular Weight

306.18 g/mol

IUPAC Name

methyl 5-bromo-2-morpholin-4-ylthiophene-3-carboxylate

InChI

InChI=1S/C10H12BrNO3S/c1-14-10(13)7-6-8(11)16-9(7)12-2-4-15-5-3-12/h6H,2-5H2,1H3

InChI Key

SDEHUYOOTXOSMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=C1)Br)N2CCOCC2

Origin of Product

United States

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